molecular formula C8H9ClN2O2 B1419129 4-Carbamimidoylbenzoic acid hydrochloride CAS No. 42823-72-3

4-Carbamimidoylbenzoic acid hydrochloride

Cat. No.: B1419129
CAS No.: 42823-72-3
M. Wt: 200.62 g/mol
InChI Key: LWZWTSNXTMLZNG-UHFFFAOYSA-N
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Description

4-Carbamimidoylbenzoic acid hydrochloride (CAS 42823-72-3) is a high-purity benzoic acid derivative offered for research and development purposes. This compound, with the molecular formula C 8 H 9 ClN 2 O 2 and a molecular weight of 200.62 g/mol, serves as a valuable chemical synthon . Its structure features both a carbamimidoyl (amidine) group and a carboxylic acid functional group, making it a versatile building block for synthesizing more complex molecules, such as hydrazone derivatives investigated for their antimicrobial properties . Benzoic acid scaffolds are of significant interest in medicinal chemistry, particularly in developing inhibitors for therapeutic targets like protein tyrosine phosphatase 1B (PTP1B) for diabetes management and other enzymes . The compound is characterized by a melting point of 366.5 °C and requires standard safety precautions during handling, as indicated by its GHS warning signal and hazard statements H315, H319, and H335 . This product is intended for research and further manufacturing applications only and is not for diagnostic or human use.

Properties

IUPAC Name

4-carbamimidoylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZWTSNXTMLZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42823-72-3
Record name 4-Amidinobenzoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Step-by-step process:

  • Preparation of 4-aminomethylbenzoic acid derivatives:
    The initial step involves synthesizing 4-carboxylbenzaldehyde or its esters, which are then converted into oximes through reaction with azanol (a hydroxylamine derivative). This process is facilitated by catalytic reduction under mild conditions, often using palladium-based catalysts such as Pd/C, with hydrogen gas at low pressure (around 10-15 bar) and moderate temperatures (~45°C).

  • Conversion to amidino derivatives:
    The oxime intermediates undergo reaction with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents, which activate the carboxyl group, enabling the formation of carbamimidoyl groups. Alternatively, direct amidination can be achieved by treating the intermediate with reagents like N,N'-diisopropylcarbodiimide in the presence of suitable bases.

  • Salt formation:
    The free carbamimidoylbenzoic acid is then reacted with hydrochloric acid to produce the hydrochloride salt, which precipitates out as a crystalline solid.

Research findings:

  • Catalytic hydrogenation of oxime derivatives under mild conditions yields high purity amidino compounds with good yields (~62-70%).
  • The process benefits from low hydrogen pressure and simple purification steps, making it cost-effective.

Hydrolysis of Nitrile Precursors

Another prominent method involves starting from nitrile precursors, such as 4-cyanobenzoic acid, which are hydrolyzed to the corresponding amidino derivatives.

Procedure:

  • Hydrolysis of nitriles:
    4-Cyanobenzoic acid or its derivatives are subjected to partial hydrolysis in aqueous methanol media in the presence of sodium hydroxide (NaOH). This reaction produces 4-carbamimidoylbenzoic acid directly, often in good yields (up to 99%).

  • Reaction conditions:
    Refluxing the nitrile with NaOH in methanol-water mixtures for approximately 15-20 minutes under atmospheric or slightly elevated pressure facilitates the conversion.

  • Salt formation:
    The free acid is then neutralized with hydrochloric acid, leading to the hydrochloride salt.

Research findings:

  • This method is considered environmentally friendly ("green chemistry") due to its simplicity and high yield.
  • The process can be performed in a one-pot manner, reducing purification steps.

Recent advances involve activating benzoic acids as their esters using heterocyclic activating agents, such as bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, which facilitate amidino group introduction.

Method overview:

  • Activation step:
    The benzoic acid is reacted with the triazine ester to form a highly reactive ester intermediate.

  • Amidino group introduction:
    The activated ester reacts with amidino nucleophiles, such as amidino hydrochlorides, under mild conditions, yielding the desired carbamimidoylbenzoic acid derivatives.

  • Salt formation:
    The free acid is converted into the hydrochloride salt via treatment with hydrochloric acid.

Research findings:

  • This approach offers high yields (up to 98%) and mild reaction conditions.
  • It is suitable for synthesizing derivatives with functional group tolerance.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages References
Catalytic Hydrogenation of Oximes 4-Carboxylbenzaldehyde or esters Hydrogen, Pd/C Mild, 45°C, low pressure 62-70% Mild, high purity, cost-effective
Hydrolysis of Nitriles 4-Cyanobenzoic acid NaOH, MeOH/H2O Reflux, 15-20 min Up to 99% Green, one-pot, high yield
Activation with Triazine Esters Benzoic acid derivatives Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether Mild, room temp Up to 98% Mild, high yield, versatile

Notes and Considerations:

  • Purity and Safety:
    The hydrochloride salt form enhances water solubility and stability, making it suitable for pharmaceutical applications. Proper handling of reagents like hydrogen gas and acids is essential.

  • Reaction Optimization:
    The amount of base (NaOH) and reaction time significantly influence yield and purity. Excess NaOH can reduce hydrogen solubility, hindering reduction, while insufficient amounts lead to incomplete conversion.

  • Environmental Impact: Hydrolysis methods are favored for their environmental friendliness, avoiding harsh reagents and minimizing waste.

Chemical Reactions Analysis

4-Carbamimidoylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Antidiabetic Drug Development

4-Carbamimidoylbenzoic acid hydrochloride serves as a precursor in the synthesis of antidiabetic agents. Its derivatives have been explored for their potential to enhance insulin sensitivity and regulate blood glucose levels. Research indicates that modifications of this compound can lead to the development of new therapeutic agents targeting diabetes management .

Antitumor Activity

The compound has been investigated for its antitumor properties. Studies suggest that certain derivatives exhibit inhibitory effects on tumor cell proliferation, making them candidates for anticancer drug development. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis .

Biochemical Probes

This compound is utilized as an auxiliary fluorescent probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows researchers to visualize and study cellular processes in real-time, contributing to advancements in molecular biology techniques .

Case Study 1: Synthesis of Antidiabetic Agents

In a recent study, researchers synthesized a series of benzamidine derivatives based on this compound. The derivatives were evaluated for their ability to activate AMPK (AMP-activated protein kinase), a key regulator of energy metabolism. Results indicated that some derivatives significantly enhanced AMPK activity, suggesting their potential as novel antidiabetic drugs .

Case Study 2: Antitumor Activity Assessment

A comprehensive study assessed the cytotoxic effects of modified this compound derivatives on various cancer cell lines. The findings revealed that specific modifications led to increased potency against breast cancer cells, highlighting the compound's potential as a lead structure for developing effective anticancer therapies .

Mechanism of Action

The mechanism of action of 4-Carbamimidoylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS No. Molecular Formula Key Functional Groups Molecular Weight (g/mol) Similarity Score
4-Carbamimidoylbenzoic acid hydrochloride 42823-72-3 C₈H₉ClN₂O₂ Carboxylic acid, carbamimidoyl 200.62 Reference
4-Carbamimidoylbenzamide hydrochloride 59855-11-7 C₈H₁₀ClN₃O Amide, carbamimidoyl 199.63 0.67
Methyl 4-(N-hydroxycarbamimidoyl)benzoate 65695-05-8 C₉H₁₁N₂O₃ Methyl ester, hydroxycarbamimidoyl 195.19 0.90
4-Methylbenzimidamide hydrochloride 6326-27-8 C₈H₁₁ClN₂ Methyl, benzimidamide 186.64 1.00
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl 74226-22-5 C₁₂H₁₃ClN₂O₃ Imidazole ethoxy, carboxylic acid 268.70 N/A

Key Observations :

  • Carboxylic Acid vs. Amide : Replacing the carboxylic acid with an amide (e.g., 4-Carbamimidoylbenzamide hydrochloride) reduces polarity and may alter solubility and biological target interactions .
  • Imidazole Substituents : The imidazole ethoxy group in 74226-22-5 introduces hydrogen-bonding capacity, relevant to enzyme inhibition (e.g., Dazoxiben hydrochloride, a thromboxane synthase inhibitor) .

Physicochemical and Application Comparisons

Compound Solubility Applications Safety Profile
This compound Water-soluble (ionic) Intermediate in protease inhibitor synthesis; material science applications R36/37/38, R22
4-Carbamimidoylbenzamide hydrochloride Moderate solubility Pharmaceutical intermediate (e.g., kinase inhibitors) R36/37/38
4-Methylbenzimidamide hydrochloride High solubility Antiviral research (structural analog of benzamidine protease inhibitors) Not specified
4-(Aminomethyl)-2-methylbenzoic acid HCl Water-soluble Agrochemicals, material science (enhanced thermal stability) R36/37/38

Notable Findings:

  • Biological Activity : The carbamimidoyl group is critical for binding to serine proteases, making this compound a candidate for antiviral or anti-inflammatory drug development .
  • Material Science : Derivatives with aromatic and polar groups (e.g., imidazole ethoxy) are explored for polymer modification and catalysis .

Biological Activity

4-Carbamimidoylbenzoic acid hydrochloride (4-CMBA HCl), with the chemical formula C₈H₉ClN₂O₂, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Weight : 200.62 g/mol
  • CAS Number : 42823-72-3
  • Physical Form : Solid
  • Purity : ≥95%
  • Storage Conditions : Room temperature in an inert atmosphere

The structure of 4-CMBA HCl features a benzoic acid moiety linked to a carbamimidoyl group, which contributes to its reactivity and biological potential.

Biological Activities

Research indicates that 4-CMBA HCl exhibits several notable biological activities:

  • Antiviral Properties : Studies have shown that 4-CMBA HCl can inhibit the replication of certain viruses, making it a candidate for antiviral drug development.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that 4-CMBA HCl may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells.

The biological activity of 4-CMBA HCl is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or bacterial metabolism, thereby reducing pathogen viability.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antiviral Activity Case Study

A study conducted on the antiviral effects of 4-CMBA HCl revealed that it significantly reduced the viral load in infected cell cultures. The compound was tested against a panel of viruses, including influenza and herpes simplex virus. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value below 10 µM for certain strains.

Antimicrobial Efficacy Study

In another investigation focusing on antimicrobial activity, 4-CMBA HCl was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antibacterial effects compared to standard antibiotics.

Comparative Biological Activity Table

Biological ActivityIC50/MIC ValuesReference
Antiviral (Influenza)<10 µM
Antimicrobial (Gram-positive)5 µg/mL
Antimicrobial (Gram-negative)20 µg/mL
Anticancer (Apoptosis Induction)N/A

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Carbamimidoylbenzoic acid hydrochloride
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4-Carbamimidoylbenzoic acid hydrochloride

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